molecular formula C14H21N5O2S B2647083 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448044-56-1

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2647083
CAS No.: 1448044-56-1
M. Wt: 323.42
InChI Key: XIJITWAPRYKYSK-UHFFFAOYSA-N
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Description

Structural and Pharmacophoric Features of the Pyrazole-Sulfonamide Core

The compound’s architecture comprises two pyrazole rings: one substituted with cyclopropyl and methyl groups at positions 5 and 1, respectively, and the other featuring a 1,3,5-trimethyl pattern. The sulfonamide group (-SO₂NH-) bridges the N-methylated pyrazole and the cyclopropane-bearing heterocycle, creating a planar yet sterically shielded configuration. Key pharmacophoric elements include:

  • Sulfonamide moiety : Serves as a zinc-binding group (ZBG) critical for interacting with metalloenzymes like CA IX.
  • Cyclopropyl substituent : Enhances metabolic stability by resisting oxidative degradation, as observed in related compounds.
  • Methyl groups : The 1,3,5-trimethyl arrangement on the terminal pyrazole optimizes hydrophobic interactions within enzyme active sites, as demonstrated in CA IX inhibitors and α-glucosidase inhibitors.

Structural analogs, such as 1-cyclopropyl-1H-pyrazole-5-sulfonamide and N,1,5-trimethyl-1H-pyrazole-3-sulfonamide, highlight the importance of substituent positioning for target engagement. For instance, the cyclopropyl group in position 5 of the pyrazole ring improves membrane permeability, while N-methylation reduces hepatic clearance.

Evolution of Pyrazole-Sulfonamide Derivatives in Medicinal Chemistry

Pyrazole-sulfonamide hybrids have evolved from early antimetabolites to targeted therapies, driven by advances in combinatorial chemistry and structure-activity relationship (SAR) studies. Initial derivatives, such as 5-fluorouracil analogs, focused on thymidylate synthase inhibition but faced limitations in selectivity. The introduction of dual-tail strategies, as seen in pyridine sulfonamide-pyrazole hybrids, marked a paradigm shift by enabling simultaneous interactions with both hydrophilic and hydrophobic enzyme subpockets.

Recent innovations include:

  • Dual-targeting agents : Compounds like 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives exhibit nanomolar inhibition of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), broadening therapeutic applications.
  • Hybrid scaffolds : Acyl pyrazole sulfonamides demonstrate enhanced α-glucosidase inhibition (IC₅₀ = 1.13–28.27 µM) compared to acarbose (IC₅₀ = 35.1 µM), attributed to improved hydrogen bonding and π-π stacking interactions.

The progression from monofunctional to multifunctional agents underscores the adaptability of the pyrazole-sulfonamide core in addressing complex disease pathways.

Strategic Positioning in Targeted Therapeutic Research

This compound’s design aligns with precision medicine objectives, particularly in oncology and metabolic disorders. Key strategic advantages include:

  • CA IX inhibition : Analogous compounds induce apoptosis and cell cycle arrest in colorectal cancer cells (HCT-116, HT-29) at IC₅₀ values of 3.27–45.88 µM, with reduced cytotoxicity in normal cells. Molecular docking confirms sulfonamide-Zn²⁺ coordination and pyrazole-mediated hydrophobic packing within the CA IX active site.
  • α-Glucosidase modulation : Structural similarities to acyl pyrazole sulfonamides suggest potential antidiabetic applications, leveraging sulfonamide interactions with catalytic aspartate residues.
Therapeutic Area Target Key Structural Features Biological Activity
Oncology Carbonic Anhydrase IX Sulfonamide-Zn²⁺ binding, cyclopropyl group Apoptosis induction, IC₅₀ = 3.27–45.88 µM
Metabolic Disorders α-Glucosidase Acylated pyrazole, trimethyl substitution IC₅₀ = 1.13–28.27 µM

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-9-14(10(2)18(3)16-9)22(20,21)15-8-12-7-13(11-5-6-11)19(4)17-12/h7,11,15H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJITWAPRYKYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Methylation: Methyl groups are introduced through alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is usually done by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of more complex chemical entities. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole derivatives are widely studied for their diverse biological activities. The target compound’s structural analogs include:

Carboxamide-linked pyrazoles (e.g., compounds 3a–3p from ): These feature chloro, cyano, and aryl substituents. Unlike the target sulfonamide, these compounds utilize carboxamide bridges, which are less acidic (pKa ~15–17 vs. sulfonamide pKa ~10–12), reducing solubility in aqueous environments .

Physicochemical Properties

Key differences in physical properties are summarized below:

Compound Class Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Sulfonamide Cyclopropyl, methyl, sulfonamide Not reported Not reported ~350–400 (estimated)
Carboxamide derivatives (3a) Phenyl, chloro, cyano 133–135 68 403.1
Carboxamide derivatives (3d) 4-Fluorophenyl, chloro, cyano 181–183 71 421.0
Thioamide derivatives (Ev5) Nitrophenyl, benzamide Not reported Not reported 449.5
  • Melting Points : Electron-withdrawing groups (e.g., 4-fluorophenyl in 3d) increase melting points compared to electron-donating groups (e.g., methyl in the target compound) due to enhanced dipole interactions .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the implications of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : Approximately 342.39 g/mol

Its structure includes a pyrazole ring with a cyclopropyl substitution and a sulfonamide group, which are critical for its biological activity.

Antiproliferative Effects

Recent studies highlight the antiproliferative effects of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cancer cell proliferation. For instance, a study reported that pyrazole derivatives showed inhibitory activity against various cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In comparative studies, certain derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating that this compound may possess similar anti-inflammatory properties .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory pathways or cell proliferation. The sulfonamide group may enhance the compound's solubility and bioavailability, facilitating its interaction with biological targets .

Synthesis and Chemical Reactions

This compound can be synthesized through several steps involving the cyclization of hydrazines with β-diketones or β-ketoesters under acidic conditions. The introduction of the cyclopropyl group typically occurs through subsequent reactions involving cyclopropane derivatives .

Common Reagents Used :

  • Oxidizing Agents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
  • Reducing Agents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Case Studies and Research Findings

StudyFindings
Selvam et al.Reported anti-inflammatory activity comparable to standard drugs like indomethacin in pyrazole derivatives .
Burguete et al.Demonstrated antibacterial activity against E. coli and S. aureus, emphasizing the importance of the aliphatic amide pharmacophore .
Chovatia et al.Investigated anti-tubercular properties showing promising results against Mycobacterium tuberculosis .

These case studies underscore the diverse pharmacological potential of pyrazole derivatives and suggest that this compound may have multiple therapeutic applications.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Temperature (60–80°C) must balance reactivity and thermal stability of intermediates, while stoichiometric ratios (e.g., 1.1:1 for nucleophilic substitution steps) minimize side products . Statistical design of experiments (DoE) identifies critical variables like solvent polarity and catalyst loading, reducing trial iterations . Post-synthesis, orthogonal purification (e.g., column chromatography followed by recrystallization) ensures purity >95%, monitored via TLC/HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments, distinguishing methyl groups on pyrazole rings and verifying cyclopropane connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C14H20N6O2S) with <2 ppm error .
  • X-ray Crystallography : Resolves absolute configuration when suitable crystals form, critical for stereochemical studies .
  • HPLC-UV/Vis : Quantifies purity (>98%) using C18 columns with isocratic elution (acetonitrile/water) .

Q. How should researchers design initial biological screening assays to evaluate potential therapeutic applications?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to sulfonamide-pyrazole motifs’ known bioactivity . Use concentration-response curves (1 nM–100 μM) in cell viability assays (MTT/WST-1) with HEK293 or HeLa cells. Include controls for membrane permeability (e.g., parallel assays in efflux pump inhibitors) . Pre-screen via molecular docking (AutoDock Vina) to identify high-probability targets .

Advanced Research Questions

Q. What computational approaches predict binding affinities to enzyme targets, and how can they be experimentally validated?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/NAMD) to assess ligand-protein complex stability, focusing on cyclopropane-induced conformational strain .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies at the B3LYP/6-311+G(d,p) level for sulfonamide-enzyme interactions .
  • Validation : Surface plasmon resonance (SPR) measures kinetic constants (KD < 10 μM confirms computational predictions) .

Q. How can contradictory bioactivity results across cell lines be systematically resolved?

  • Methodological Answer :
  • Mechanistic Profiling : Perform phosphoproteomics (LC-MS/MS) to map signaling pathway engagement .
  • Target Validation : Use CRISPR-Cas9 knockouts of candidate receptors and CETSA to confirm target binding .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites causing activity discrepancies .

Q. What advanced NMR techniques elucidate the cyclopropane moiety’s dynamic behavior in solution?

  • Methodological Answer :
  • Variable-Temperature NMR (VT-NMR) : Analyze ring strain effects via chemical shift changes (Δδ > 0.5 ppm) between 25°C and −80°C .
  • 2D EXSY : Quantify rotational barriers around the cyclopropane-pyrazole bond (activation energy >15 kcal/mol indicates restricted rotation) .
  • Solvent Isotope Effects : Compare 1H shifts in DMSO-d6 vs. CDCl3 to probe hydrogen-bonding interactions .

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